REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][C:10]=1F>>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][C:10]=1[N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1
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Name
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|
Quantity
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1.371 mL
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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|
Quantity
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1 mL
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)C(F)(F)F)F
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated under a vacuum
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Type
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FILTRATION
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Details
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the solids were then filtered
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Type
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WASH
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Details
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washed with DCM (solids
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Type
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CONCENTRATION
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Details
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The filtrate was then concentrated under a vacuum
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Name
|
|
Type
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product
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Smiles
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BrC1=C(C=C(C=C1)C(F)(F)F)N1CCN(CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |